4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine - 876708-23-5

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Catalog Number: EVT-446418
CAS Number: 876708-23-5
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” is a chemical compound with the molecular formula C11H12N4 . It has an average mass of 200.240 Da and a monoisotopic mass of 200.106201 Da .

Molecular Structure Analysis

The molecular structure of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” consists of a pyridine ring attached to an imidazo[4,5-c]pyridine ring . The exact 3D conformer and other structural details are not provided in the available resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” include a molecular weight of 200.240 g/mol, a monoisotopic mass of 200.106201 Da, and a molecular formula of C11H12N4 . Other specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Applications
  • P2X7 Receptor Antagonists: Research has explored the use of imidazo[4,5-c]pyridine derivatives as antagonists for the P2X7 receptor, a target for treating inflammatory and neurological disorders [, ].
  • Rho Kinase Inhibitors: Studies have investigated the potential of aminofurazan-based imidazo[4,5-c]pyridine derivatives as Rho kinase inhibitors for treating pulmonary hypertension [].
  • Hsp90 Inhibitors: Researchers have identified tricyclic imidazo[4,5-c]pyridine derivatives as potent inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer development [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. [] It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [] Additionally, it acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 exhibits robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []

Relevance: While this compound features a [, , ]triazolo[4,5-c]pyridine core instead of the imidazo[4,5-c]pyridine core found in 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overall structures share significant similarities. Both compounds contain a central heterocyclic core with a 5-fluoropyrimidine ring directly attached to it. Furthermore, both possess a substituted phenylmethanone moiety linked to the core structure. These similarities categorize them within a similar chemical class with potential for comparable biological activities.

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: This compound demonstrated significant P2X7 receptor occupancy at low doses with an ED50 of 0.07 mg/kg in rats. [] It displays good solubility compared to Compound 29 and showed good tolerability in preclinical species. [] Due to its favorable profile, Compound 35 has been selected as a clinical candidate for Phase I clinical trials for mood disorders. []

Relevance: Similar to Compound 29, this compound shares the central [, , ]triazolo[4,5-c]pyridine core and 5-fluoropyrimidine substitution pattern with a differing substituted phenylmethanone moiety. While not directly containing the imidazo[4,5-c]pyridine core of 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overarching structural similarities, especially the shared heterocyclic core and 5-fluoropyrimidine substitution, place them within a comparable chemical space potentially exhibiting similar biological activities.

2-Hydroxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-4-yl)benzoate monohydrate

Compound Description: This compound exists as a monohydrated zwitterion. [] It features a tetrahydropyridinium ring adopting an envelope conformation nearly coplanar with the imidazoline ring. [] Water molecules play a crucial role in bridging zwitterions through N-H…O hydrogen bonds forming molecular chains. []

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit. [] It features a pendant phenyl ring inclined to the imidazo[4,5-b]pyridine core. [] The crystal packing is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, forming sheets. []

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

Compound Description: This compound exhibits a planar 1H-imidazo[4,5-c]pyridine ring system with a slight dihedral angle between the core and the terminal phenyl ring. [] An intramolecular N—H⋯N hydrogen bond stabilizes its conformation. []

[1-{3-H-imidazo[4-5-c]pyridin-2-yl}-3,4-dihydro-2H-pyrido[2,1-a]isoindole-6-one] (Compound 1)

Compound Description: Compound 1 displayed moderate activity as a heat shock protein 90 (Hsp90) inhibitor with an IC50 of 7.6 μM on Hsp82, the yeast homologue of Hsp90. [] It binds to an "induced" hydrophobic pocket in Hsp90. []

4-(3H-imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (Compound 1f)

Compound Description: Compound 1f was investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies revealed its favorable fit within the enzyme's active pocket. []

4-(2-methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (Compound 2b)

Compound Description: Similar to Compound 1f, this compound was also investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies suggested a good fit within the enzyme's active pocket. []

Compound Description: Compound 23a demonstrated potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist activity with a Ki value of 6 nM. [] Its interesting pharmacological profile and excellent tolerance led to its selection for further development. []

(3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 serves as a prodrug for 606A, a potent angiotensin II receptor antagonist. [, ] It exhibits significantly higher bioavailability compared to 606A and displays potent hypotensive effects in animal models of hypertension. [, ] Unlike losartan, TA-606 does not significantly affect normal blood pressure. []

2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid disodium salt (606A)

Compound Description: 606A acts as a potent AT1-receptor antagonist. [] Chronic treatment with 606A effectively lowered blood pressure and demonstrated protective effects against cardiac, renal, and vascular complications in a rat model of hypertension. []

N-neopentyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)pyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa148)

Compound Description: UR-DEBa148 exhibited potent agonist activity at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 9.9, 9.6, and 10.3, respectively, in a reporter gene assay. [] It displayed a slight G protein bias. []

(R)-4-[3-(Dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)

Compound Description: UR-DEBa176 is a potent agonist at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 8.7, 9.0, and 9.2, respectively, in a reporter gene assay. [] Its tritiated form, [3H]UR-DEBa176, displays high affinity for h/m/rH4Rs with Kd values of 41, 17, and 22 nM, respectively. [] It also exhibits low nonspecific binding and fast association/dissociation kinetics, making it a suitable radioligand for studying H4Rs. []

Properties

CAS Number

876708-23-5

Product Name

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15)

InChI Key

GBMWJSLSINTZJI-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.